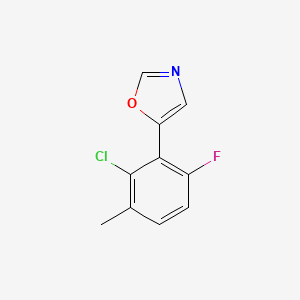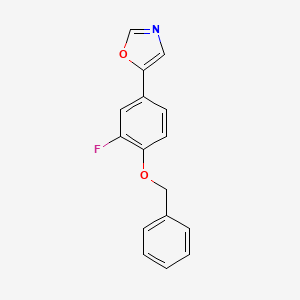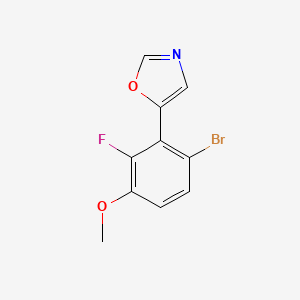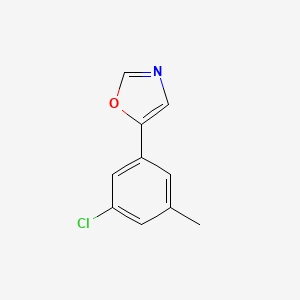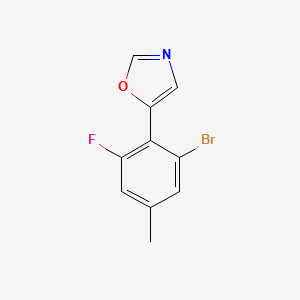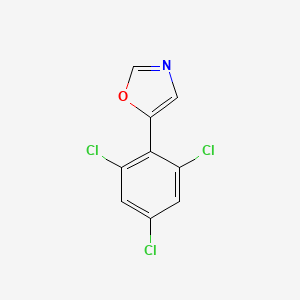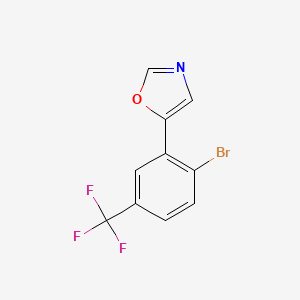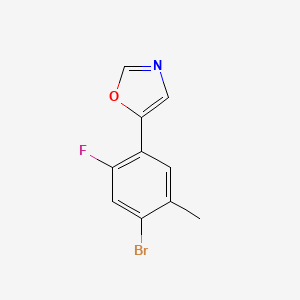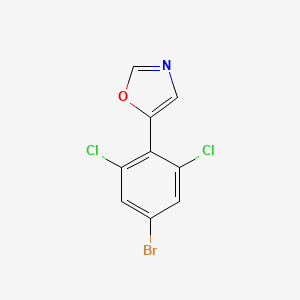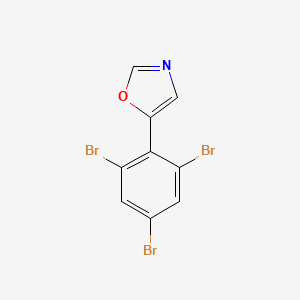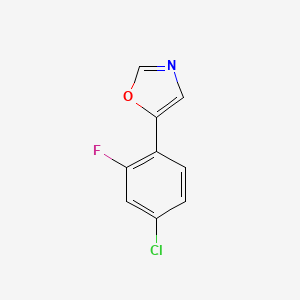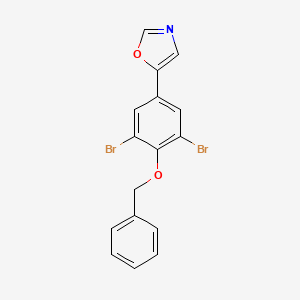
5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” is a chemical compound with the CAS Number: 2364584-78-9 . It has a molecular weight of 330.18 . The IUPAC name for this compound is 5-(4-(benzyloxy)-3-bromophenyl)oxazole .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring containing one oxygen atom at position 1 and a nitrogen atom at position 3 . The InChI code for this compound is 1S/C16H12BrNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Mécanisme D'action
Target of Action
The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .
Mode of Action
This compound interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, this compound disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .
Pharmacokinetics
The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .
Propriétés
IUPAC Name |
5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYFOWTXKXDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
